molecular formula C12H13N7O3 B336895 4-METHYL-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE

4-METHYL-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE

Cat. No.: B336895
M. Wt: 303.28 g/mol
InChI Key: JVZFFWGDNCFCIS-UKTHLTGXSA-N
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Description

N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitro group attached to a tetraazole ring, which is further connected to a methylethylidene group and a methylbenzohydrazide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetraazole Ring: The synthesis begins with the formation of the tetraazole ring through a cyclization reaction involving a suitable precursor such as an azide and a nitrile compound.

    Nitration: The tetraazole ring is then nitrated using a nitrating agent like nitric acid to introduce the nitro group at the desired position.

    Condensation Reaction: The nitrated tetraazole is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the methylethylidene intermediate.

    Hydrazide Formation: Finally, the methylethylidene intermediate is reacted with 4-methylbenzohydrazide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzohydrazides or tetraazole derivatives.

Scientific Research Applications

N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and explosives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group and tetraazole ring play crucial roles in its reactivity and biological activity. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating genetic expression and cellular functions.

    Generating Reactive Species: Producing reactive oxygen or nitrogen species that can induce cellular damage or signaling.

Comparison with Similar Compounds

N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and overall reactivity. The unique combination of functional groups in N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-4-methylbenzohydrazide imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13N7O3

Molecular Weight

303.28 g/mol

IUPAC Name

4-methyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide

InChI

InChI=1S/C12H13N7O3/c1-8-3-5-10(6-4-8)11(20)14-13-9(2)7-18-16-12(15-17-18)19(21)22/h3-6H,7H2,1-2H3,(H,14,20)/b13-9+

InChI Key

JVZFFWGDNCFCIS-UKTHLTGXSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NN=C(C)CN2N=C(N=N2)[N+](=O)[O-]

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C(\C)/CN2N=C(N=N2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C(C)CN2N=C(N=N2)[N+](=O)[O-]

Origin of Product

United States

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